molecular formula C14H14S2 B14409584 2-Methyl-2-(naphthalen-1-yl)-1,3-dithiolane CAS No. 85102-58-5

2-Methyl-2-(naphthalen-1-yl)-1,3-dithiolane

Cat. No.: B14409584
CAS No.: 85102-58-5
M. Wt: 246.4 g/mol
InChI Key: PAXSUDMIKFATHA-UHFFFAOYSA-N
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Description

2-Methyl-2-(naphthalen-1-yl)-1,3-dithiolane is an organic compound that belongs to the class of dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms. The presence of a naphthalene ring in its structure makes it an interesting subject for various chemical studies due to its aromatic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(naphthalen-1-yl)-1,3-dithiolane typically involves the reaction of naphthalene derivatives with dithiolane precursors. One common method is the reaction of 1-naphthaldehyde with 1,3-propanedithiol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(naphthalen-1-yl)-1,3-dithiolane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiolane ring to a dithiol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dithiols.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

2-Methyl-2-(naphthalen-1-yl)-1,3-dithiolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(naphthalen-1-yl)-1,3-dithiolane involves its interaction with molecular targets through its aromatic and sulfur-containing functional groups. These interactions can lead to various biological effects, such as enzyme inhibition or activation. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(naphthalen-2-yl)-1,3-dithiolane
  • 2-Methyl-2-(naphthalen-1-yl)-1,3-dithiane
  • 2-Methyl-2-(naphthalen-1-yl)-1,3-dioxolane

Uniqueness

2-Methyl-2-(naphthalen-1-yl)-1,3-dithiolane is unique due to the presence of both a naphthalene ring and a dithiolane ring in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

85102-58-5

Molecular Formula

C14H14S2

Molecular Weight

246.4 g/mol

IUPAC Name

2-methyl-2-naphthalen-1-yl-1,3-dithiolane

InChI

InChI=1S/C14H14S2/c1-14(15-9-10-16-14)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9-10H2,1H3

InChI Key

PAXSUDMIKFATHA-UHFFFAOYSA-N

Canonical SMILES

CC1(SCCS1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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